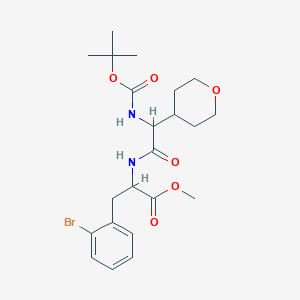
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a peptide derivative that has been synthesized in the laboratory using specific methods. In
Mécanisme D'action
The mechanism of action of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is based on its ability to mimic the binding of certain peptides to their target proteins. This compound can interact with specific proteins and modulate their function. The tetrahydropyran-4-yl group and the 2-bromo-DL-phenylalanine residue play a crucial role in the binding of this compound to its target proteins.
Biochemical and Physiological Effects:
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been shown to have various biochemical and physiological effects. It has been reported to modulate the function of certain proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound has also been shown to have anti-inflammatory effects and has been used in the development of drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has several advantages for lab experiments. It is a stable compound that can be easily synthesized using SPPS methodology. This compound can also be modified to obtain derivatives with different properties. However, the main limitation of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
Orientations Futures
There are several future directions for the use of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe in scientific research. This compound can be used in the development of peptide-based drugs for the treatment of various diseases. It can also be used in the study of the structure and function of membrane proteins. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe can be modified to obtain derivatives with improved properties, such as increased solubility and binding affinity. Overall, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has great potential for use in various fields of scientific research.
Méthodes De Synthèse
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group of the glycine residue. The tetrahydropyran-4-yl group is introduced to the glycine residue by reaction with tetrahydropyran-4-ylmethyl chloroformate. The 2-bromo-DL-phenylalanine residue is coupled to the growing peptide chain using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The final step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired compound.
Applications De Recherche Scientifique
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has potential applications in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions, as it can mimic the binding of certain peptides to their target proteins. This compound has also been used in the development of peptide-based drugs that target specific diseases. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been used in the study of the structure and function of membrane proteins.
Propriétés
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O6/c1-22(2,3)31-21(28)25-18(14-9-11-30-12-10-14)19(26)24-17(20(27)29-4)13-15-7-5-6-8-16(15)23/h5-8,14,17-18H,9-13H2,1-4H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFDSPCDRLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)NC(CC2=CC=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7430505.png)

![Methyl 2-bromo-4-[[4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carbonyl]amino]benzoate](/img/structure/B7430519.png)
![tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)-1-[[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl]pyrrolidin-3-yl]carbamate](/img/structure/B7430533.png)
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)